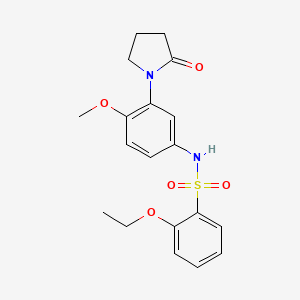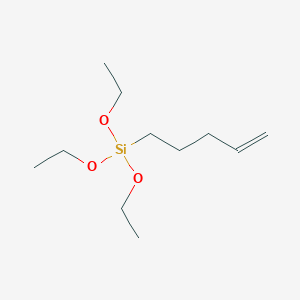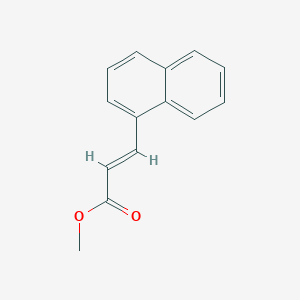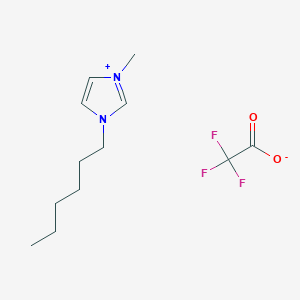
2-(4-Nitrophenyl)-3-phenyl-1H-inden-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Nitrophenyl)-3-phenyl-1H-inden-1-one is an organic compound that belongs to the class of indenones It is characterized by the presence of a nitrophenyl group and a phenyl group attached to an indenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl)-3-phenyl-1H-inden-1-one typically involves the condensation of 4-nitrobenzaldehyde with acetophenone in the presence of a base, followed by cyclization. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out under reflux conditions to facilitate the formation of the indenone ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Nitrophenyl)-3-phenyl-1H-inden-1-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Oxidation: The indenone core can be oxidized under strong oxidative conditions to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophilic aromatic substitution can be carried out using reagents such as halogens, nitrating agents, or sulfonating agents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used.
Major Products
Reduction: The major product is 2-(4-Aminophenyl)-3-phenyl-1H-inden-1-one.
Substitution: Various substituted derivatives depending on the electrophile used.
Oxidation: Oxidized derivatives such as carboxylic acids.
Scientific Research Applications
2-(4-Nitrophenyl)-3-phenyl-1H-inden-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research into its potential as a therapeutic agent due to its structural similarity to other bioactive compounds.
Industry: Used in the development of materials with specific properties, such as dyes or polymers.
Mechanism of Action
The mechanism of action of 2-(4-Nitrophenyl)-3-phenyl-1H-inden-1-one is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on its application. The nitrophenyl group may play a role in its reactivity and binding affinity to these targets.
Comparison with Similar Compounds
Similar Compounds
2-(4-Nitrophenyl)-1H-indene-1-one: Similar structure but lacks the phenyl group at the 3-position.
3-Phenyl-1H-inden-1-one: Lacks the nitrophenyl group.
4-Nitrobenzaldehyde: Contains the nitrophenyl group but lacks the indenone core.
Uniqueness
2-(4-Nitrophenyl)-3-phenyl-1H-inden-1-one is unique due to the combination of the nitrophenyl and phenyl groups attached to the indenone core. This structural arrangement imparts specific chemical and physical properties that can be exploited in various applications.
Properties
CAS No. |
3513-39-1 |
|---|---|
Molecular Formula |
C21H13NO3 |
Molecular Weight |
327.3 g/mol |
IUPAC Name |
2-(4-nitrophenyl)-3-phenylinden-1-one |
InChI |
InChI=1S/C21H13NO3/c23-21-18-9-5-4-8-17(18)19(14-6-2-1-3-7-14)20(21)15-10-12-16(13-11-15)22(24)25/h1-13H |
InChI Key |
VWVBEXXYVRVMKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C32)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[(E)-(2-chloro-4-{[(4-methylphenyl)sulfonyl]amino}phenyl)diazenyl]-N-[2-(dimethylamino)phenyl]-1-hydroxynaphthalene-2-carboxamide](/img/structure/B14135142.png)

![Imino-[(2-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)imino]azanium](/img/structure/B14135144.png)
methanone](/img/structure/B14135148.png)
![1,1'-(Ethane-1,2-diyl)bis[4-methyl-2-(2-methylcyclohexyl)-1H-pyrrole]](/img/structure/B14135151.png)



![6-{(2E)-2-[(2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]hydrazinyl}[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14135173.png)

![(6-fluoro-1H-indol-3-yl)[4-(naphthalen-1-ylmethyl)piperazin-1-yl]acetic acid](/img/structure/B14135183.png)
